Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Nomenclature and Structural Characteristics
The systematic IUPAC name This compound reflects its core bicyclic scaffold and functional groups. The bicyclo[2.2.1]heptane system consists of two fused cyclohexane rings sharing three bridging carbon atoms, creating a norbornane-like structure. The "2-aza" designation indicates a nitrogen atom replaces one carbon at the 2-position, while the 5-hydrazinyl group (-NHNH₂) and benzyl carboxylate (-COOCH₂C₆H₅) occupy distinct positions on the bicyclic framework.
Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₉N₃O₂ | |
| Molecular Weight | 261.33 g/mol | |
| CAS Registry Number | 1609467-59-5 | |
| Hybridization | sp³-dominated bicyclic system |
The compound’s stereochemistry is influenced by the rigid bicyclic structure, which restricts conformational mobility and imposes specific dihedral angles on substituents. The hydrazinyl group acts as a potential nucleophile or ligand for metal coordination, while the benzyl carboxylate enhances solubility in organic solvents.
Historical Context of Bicyclic Hydrazine Derivatives in Organic Chemistry
Bicyclic hydrazine derivatives emerged as critical intermediates in the 1990s, driven by their utility in synthesizing peptidomimetics and constrained amino acid analogs. The discovery of hydrazino carboxylic acids, such as piperazic acid, highlighted their role in natural product biosynthesis (e.g., cyclosporine analogs). Early synthetic methods relied on cycloadditions and hydrazonium ion cyclizations, but advancements in catalysis and ring-closing metathesis later expanded access to diverse bicyclic systems.
For example, hetero-Diels-Alder reactions enabled the construction of six-membered hydrazino lactams, while intramolecular hydrazone formations provided routes to five-membered rings. This compound represents a modern iteration of these efforts, combining a strained bicyclic core with functional groups amenable to further derivatization. Comparative analysis with related compounds illustrates structural evolution:
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C14H19N3O2/c15-16-13-7-12-6-11(13)8-17(12)14(18)19-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9,15H2 |
InChI Key |
GBADLLJRHYSGES-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CN2C(=O)OCC3=CC=CC=C3)NN |
Origin of Product |
United States |
Preparation Methods
Construction of the Bicyclic Core
- Starting materials: The bicyclic scaffold is commonly derived from norbornene or cyclopentene derivatives, which undergo cycloaddition or ring closure reactions.
- Typical approach: A Diels-Alder cycloaddition or palladium-catalyzed aminoacyloxylation of cyclopentenes can be employed to form oxygenated or nitrogen-substituted bicyclic systems with high regio- and stereocontrol.
- Example: Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes yields oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further functionalized to introduce nitrogen substituents.
- Alternative: Organocatalytic formal [4+2] cycloaddition reactions provide access to bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity under mild conditions.
Introduction of the Hydrazinyl Group
- Hydrazinylation step: The hydrazine group is introduced typically by nucleophilic substitution or reduction of a suitable precursor (e.g., a nitro or azido group) at position 5.
- Reagents: Hydrazine hydrate or hydrazine derivatives are used to convert a 5-oxo or 5-halogenated intermediate into the hydrazinyl derivative.
- Reaction conditions: Mild temperatures and controlled pH are critical to prevent overreaction or decomposition of the hydrazinyl moiety.
- Catalysts: Boron trifluoride etherate can be used to facilitate esterification steps without affecting the hydrazinyl group.
Formation of the Benzyl Carboxylate Ester
- Esterification: The carboxylate group at position 2 is protected as a benzyl ester to increase stability and facilitate purification.
- Typical reagents: Benzyl chloroformate (CbzCl) or benzyl alcohol under basic conditions (e.g., sodium hydroxide or potassium carbonate) are used.
- Conditions: Schotten-Baumann conditions (aqueous base and organic solvent) are common to achieve high yields with minimal racemization.
- Industrial adaptation: Continuous flow reactors and automated control of temperature and reactant concentration optimize yield and purity in scale-up.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) (Reported) |
|---|---|---|---|---|
| 1 | Diels-Alder or Pd-catalyzed aminoacyloxylation | Cyclopentene derivatives, Pd catalyst, mild temp | Formation of 2-azabicyclo[2.2.1]heptane core | 70-85 |
| 2 | Functional group transformation | Oxidation/reduction or substitution to 5-oxo or 5-halogen intermediate | Intermediate for hydrazinylation | 80-90 |
| 3 | Hydrazinylation | Hydrazine hydrate, controlled temp, BF3·OEt2 catalyst | Introduction of hydrazinyl group | 65-75 |
| 4 | Esterification | Benzyl chloroformate, NaOH or K2CO3, Schotten-Baumann conditions | Benzyl ester formation | 85-92 |
Critical Parameters and Optimization
- Stereochemical control: Maintaining stereochemistry during ring formation and functionalization is essential; temperature and protecting group stability must be monitored.
- Hydrazinyl group sensitivity: Hydrazine is reactive and can lead to side reactions; mild conditions and selective catalysts are preferred.
- Purification: Intermediates and final products are typically purified by chromatographic techniques and characterized by NMR, LC-MS, and X-ray crystallography to confirm structure and stereochemistry.
Research Findings and Analytical Data
- Spectroscopic confirmation: NMR (1H, 13C), IR, and mass spectrometry confirm the presence of the bicyclic framework, hydrazinyl group, and benzyl ester.
- Crystallography: Single-crystal X-ray diffraction studies on related bicyclic esters confirm the stereochemical integrity and ring conformation, which is expected to be analogous for the hydrazinyl derivative.
- Reactivity: The hydrazinyl group enables further derivatization and biological activity modulation, making the compound valuable in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydrazine group into other functional groups.
Reduction: Reducing agents can be used to modify the carboxylate group.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate has been studied for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological systems in ways that could be beneficial for drug development.
Potential Therapeutic Uses:
- Antidepressant Activity: Some studies suggest that compounds resembling this structure may exhibit antidepressant properties, potentially acting on neurotransmitter systems in the brain.
- Anticancer Properties: Investigations into similar bicyclic compounds have indicated possible anticancer activities, warranting further exploration of this specific compound's efficacy against various cancer cell lines.
Cosmetic Formulations
The compound's hydrazine and bicyclic structure may lend itself to applications in cosmetic formulations, particularly as an active ingredient in skin care products.
Applications in Cosmetics:
- Skin Conditioning Agents: Due to its potential moisturizing properties, it can be incorporated into creams and lotions aimed at improving skin hydration.
- Anti-Aging Formulations: The compound's ability to modulate biological pathways might make it suitable for inclusion in formulations targeting aging skin.
Material Science
While less explored, the compound may have applications in material science, particularly in the development of polymers or composite materials.
Potential Uses:
- Polymer Development: The unique chemical structure could be utilized to create novel polymers with specific properties, such as enhanced flexibility or stability under varying conditions.
- Nanoparticle Formation: The compound could potentially be used to create nanoparticles for targeted delivery systems in drug formulations or cosmetic applications.
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, leading to changes in their structure and function. This interaction can affect cellular processes and pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Molecular Comparison
Table 2. Key Functional Differences
| Compound | Reactivity Highlights | Potential Applications |
|---|---|---|
| 5-hydrazinyl derivative | Forms hydrazones; nucleophilic substitutions | Antiviral agents, heterocycle synthesis |
| 5-hydroxy derivative | Hydrogen bonding; oxidation to ketones | CNS drugs, crystallography studies |
| 6-oxo derivative | Ketone-mediated redox reactions | Supramolecular chemistry |
| tert-Butyl ester analogs | Acid-stable protecting group | Peptide synthesis |
Biological Activity
Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate, with the CAS number 1609467-59-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Molecular Structure:
Physical Properties:
- LogP (octanol-water partition coefficient): 1.2493, indicating moderate lipophilicity.
- Topological Polar Surface Area (TPSA): 67.59 Ų, which suggests good permeability characteristics .
Research indicates that this compound may act as an inhibitor of specific enzymes, particularly cathepsins, which are cysteine proteases involved in various physiological processes including protein degradation and immune response . This inhibition can lead to potential therapeutic effects in conditions where cathepsin activity is dysregulated.
2. Pharmacological Effects
Studies have shown that this compound exhibits:
- Antitumor Activity: In vitro studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Properties: It has been observed to reduce inflammatory markers in cellular models, indicating potential use in treating inflammatory diseases.
3. Case Studies and Research Findings
A review of literature reveals several key studies:
Safety and Toxicology
The compound is classified with several hazard statements indicating that it may cause skin and eye irritation (H315, H319). Proper handling precautions are recommended to mitigate exposure risks .
Q & A
Basic: What are the recommended synthetic routes for Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate?
Methodological Answer:
The synthesis typically involves coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and tertiary amine bases (e.g., triethylamine) to activate carboxylic acid intermediates. For example, tert-butyl-protected analogs are synthesized by reacting activated piperazine derivatives with bicycloheptane carboxylates in DMF . Optimizing stoichiometry (e.g., 1:1 molar ratio of acid to amine) and reaction time (6–12 hours at room temperature) improves yields. Post-synthesis, hydrazine derivatives can be introduced via nucleophilic substitution or reductive amination .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : Confirm regiochemistry and stereochemistry using , , and 2D NMR (e.g., NOESY for bicyclic ring conformation) .
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., geometric parameters like bond angles: C–N–C ≈ 109.5°; hydrogen bonds ~2.8–3.2 Å) .
- HPLC-MS : Assess purity (>97%) and verify molecular weight (e.g., ESI-MS for [M+H] peaks) .
Basic: What structural features influence the reactivity of this bicyclic system?
Methodological Answer:
The 2-azabicyclo[2.2.1]heptane core imposes steric constraints, directing reactivity toward axial positions. The hydrazinyl group at C5 acts as a nucleophile, enabling conjugation with carbonyl compounds or participation in cycloadditions. Benzyl ester protection at the carboxylate enhances solubility in organic solvents (e.g., DCM, THF) while allowing deprotection under hydrogenolysis (H/Pd-C) .
Advanced: How can researchers address low yields in hydrazine functionalization?
Methodological Answer:
Low yields often arise from competing side reactions (e.g., over-alkylation or oxidation). Mitigation strategies:
- Use anhydrous conditions (e.g., molecular sieves) to prevent hydrazine degradation.
- Employ slow addition of hydrazine derivatives to control exothermicity.
- Optimize pH (neutral to slightly acidic) to favor nucleophilic attack over decomposition .
- Monitor progress via TLC (silica, ethyl acetate/hexane) or in situ IR for N–H stretching (~3300 cm) .
Advanced: How to resolve contradictions between computational and experimental spectral data?
Methodological Answer:
Discrepancies in NMR chemical shifts or IR bands may stem from:
- Solvent effects : Simulate spectra using polarizable continuum models (e.g., SMD for DMSO).
- Conformational flexibility : Perform DFT calculations (B3LYP/6-31G*) to map energy minima and compare with X-ray data .
- Tautomerism : Investigate pH-dependent equilibria using - HMBC to track hydrazine proton exchange .
Advanced: What strategies stabilize this compound during long-term storage?
Methodological Answer:
- Storage : Keep under inert gas (Ar/N) at –20°C in amber vials to prevent photodegradation.
- Lyophilization : For aqueous solutions, freeze-dry with cryoprotectants (e.g., trehalose).
- Stabilizers : Add radical scavengers (e.g., BHT) if decomposition involves oxidative pathways .
Advanced: How does the bicyclic scaffold affect biological activity in protein-ligand studies?
Methodological Answer:
The rigid bicyclo[2.2.1]heptane backbone reduces entropy penalties upon binding, enhancing affinity for enzymes (e.g., proteases or kinases). Hydrazine acts as a hydrogen-bond donor, targeting catalytic residues (e.g., Asp/Glu in active sites). Docking studies (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes, validated via SPR or ITC .
Safety: What precautions are essential when handling hydrazine derivatives?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and respirators (NIOSH P95) to avoid inhalation/contact .
- Ventilation : Use fume hoods with ≥6 air changes/hour.
- Spill Management : Neutralize hydrazine leaks with 10% acetic acid before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
